molecular formula C9H6N6O2 B3039077 5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 956754-94-2

5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B3039077
CAS RN: 956754-94-2
M. Wt: 230.18 g/mol
InChI Key: JCLDEXWYABULMD-UHFFFAOYSA-N
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Description

The compound “5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule that contains several functional groups. It has an amino group (-NH2), a nitro group (-NO2), a pyrazole ring, a pyridine ring, and a nitrile group (-CN). Each of these groups contributes to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyridine rings suggests that the compound may have aromatic properties. The electron-withdrawing nitro and nitrile groups could potentially influence the electron distribution and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the nitro group could be reduced to an amine, and the nitrile group could be hydrolyzed to a carboxylic acid .

Scientific Research Applications

Mutagenicity and Carcinogenicity

Nitro aromatic hydrocarbons, including structures similar to 5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile, have been extensively studied for their mutagenic and carcinogenic significance. These compounds have shown high mutagenicity in bacteria and mammalian cells. Their carcinogenic potential, highlighted through various studies, includes the induction of lung cancer, making their study crucial in environmental health perspectives (Tokiwa et al., 1994).

Biomarkers of Exposure to Traffic-Related Pollutants

Compounds similar to 5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile, such as 1-nitro-pyrene and its metabolites, have been identified as specific biomarkers for exposure to traffic-related pollutants. The analysis of these metabolites in human urine can provide valuable insights into the level of exposure to pollutants, especially those related to diesel combustion emissions (Gong et al., 2015).

Potential Role in Environmental Pollution Indicators

The presence of nitro aromatic compounds and their metabolites, akin to 5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile, in environmental samples, such as in the resected lung of a patient with lung cancer, suggests their role as indicators of exposure to combustion by-products. This aspect has significant implications for understanding the impact of environmental pollution on human health, especially in relation to lung cancer (Tokiwa et al., 1994).

properties

IUPAC Name

5-amino-1-(3-nitropyridin-2-yl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6O2/c10-4-6-5-13-14(8(6)11)9-7(15(16)17)2-1-3-12-9/h1-3,5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLDEXWYABULMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=C(C=N2)C#N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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